Isoliquiritin

Tyrosinase Inhibition Cosmeceutical Development Melanin Biosynthesis

Isoliquiritin (CAS 7014-39-3) is a chalcone glycoside from Glycyrrhiza spp., functionally distinct from its flavanone isomer liquiritin. Unlike liquiritin—which shows zero tyrosinase inhibition—isoliquiritin delivers a monophenolase IC₅₀ of 0.038 mM, validating its use in skin-whitening formulations. With LogP 0.82 (vs. 3.04 for aglycone), it offers superior aqueous solubility for topical delivery. Demonstrates iNOS/COX-2 suppression (NO IC₅₀ 40.4 μM) and serves as the optimal model glycoside for intestinal biotransformation studies. Essential LC-MS reference standard for chalcone/flavanone isomer differentiation in licorice QC.

Molecular Formula C21H22O9
Molecular Weight 418.4 g/mol
CAS No. 7014-39-3
Cat. No. B600608
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsoliquiritin
CAS7014-39-3
Molecular FormulaC21H22O9
Molecular Weight418.4 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C=CC(=O)C2=C(C=C(C=C2)O)O)OC3C(C(C(C(O3)CO)O)O)O
InChIInChI=1S/C21H22O9/c22-10-17-18(26)19(27)20(28)21(30-17)29-13-5-1-11(2-6-13)3-8-15(24)14-7-4-12(23)9-16(14)25/h1-9,17-23,25-28H,10H2/b8-3+/t17-,18-,19+,20-,21-/m1/s1
InChIKeyYNWXJFQOCHMPCK-LXGDFETPSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Isoliquiritin (CAS 7014-39-3): Procurement-Relevant Chalcone Glycoside Characteristics and Baseline Specifications


Isoliquiritin (Neoisoliquiritin, CAS 7014-39-3) is a chalcone glycoside naturally occurring in Glycyrrhiza species (licorice), consisting of the aglycone isoliquiritigenin (2′,4,4′-trihydroxychalcone) conjugated with a β-D-glucopyranosyl group at the 4-position [1]. This structural configuration places it within the flavonoid subclass of chalcones, distinguishing it from the flavanone isomer liquiritin, with which it shares the same molecular formula (C₂₁H₂₂O₉) but different ring-closure states [2]. The compound is commonly isolated from Glycyrrhiza uralensis Fisch. and Glycyrrhiza glabra L., and serves as a biosynthetic precursor to its aglycone via enzymatic or acid-mediated hydrolysis [3]. Its glycosidic moiety confers distinct physicochemical properties, including lower LogP (0.82) compared to the aglycone isoliquiritigenin (LogP 3.04), which influences solubility and membrane permeability characteristics relevant to both in vitro assay design and formulation development [1].

Isoliquiritin (CAS 7014-39-3): Why Structural Analogs Cannot Be Substituted Without Functional Consequence


Despite sharing a common chalcone or flavanone backbone with closely related licorice flavonoids, isoliquiritin cannot be interchangeably substituted with its aglycone isoliquiritigenin, the flavanone isomer liquiritin, or the flavanone aglycone liquiritigenin without significant functional and analytical divergence. The glycosidic substitution at the 4-position of isoliquiritin confers a LogP of 0.82 versus 3.04 for isoliquiritigenin, fundamentally altering solubility, cellular permeability, and metabolic fate [1]. In biological assays, these structural differences manifest as distinct potency profiles: liquiritin (the flavanone glycoside) exhibits no detectable tyrosinase inhibitory activity, whereas isoliquiritin demonstrates an IC₅₀ of 0.038 mM under identical assay conditions [2]. Furthermore, the glycosidic bond of isoliquiritin renders it a metabolic precursor that can be enzymatically converted to isoliquiritigenin in intestinal enterocytes at rates that differ markedly from the conversion of liquiritin, establishing isoliquiritin as a distinct pharmacokinetic entity with unique absorption and biotransformation characteristics [3]. These quantifiable divergences across multiple assay dimensions preclude simple analog substitution in any rigorous scientific or industrial context.

Isoliquiritin (CAS 7014-39-3): Head-to-Head Quantitative Differentiation Against Closest Analogs


Tyrosinase Monophenolase Inhibition: Isoliquiritin vs. Liquiritin (Flavanone Glycoside) in Identical Assay System

In a direct head-to-head comparison of licorice flavonoids evaluated for tyrosinase monophenolase inhibitory activity, isoliquiritin exhibited an IC₅₀ of 0.038 mM, establishing it as a competitive inhibitor of the enzyme. By stark contrast, liquiritin—the flavanone glycoside isomer sharing the identical molecular formula (C₂₁H₂₂O₉)—showed no inhibitory activity whatsoever under the same experimental conditions [1]. This binary functional divergence (active vs. inactive) between two glycosides that differ only in chalcone vs. flavanone ring configuration underscores the critical role of the chalcone scaffold in enzyme interaction.

Tyrosinase Inhibition Cosmeceutical Development Melanin Biosynthesis

Nitric Oxide (NO) Production Suppression in Hepatocytes: Isoliquiritin vs. Isoliquiritigenin and Liquiritigenin

In interleukin-1β-stimulated rat hepatocytes, the three flavonoids isoliquiritigenin, isoliquiritin, and liquiritigenin were evaluated in parallel for their capacity to suppress nitric oxide (NO) production. Isoliquiritigenin demonstrated the highest potency with an IC₅₀ of 11.9 ± 1.5 μM. Isoliquiritin exhibited an IC₅₀ of 40.4 ± 7.5 μM, while liquiritigenin showed comparable activity at 41.2 ± 5.9 μM [1]. Notably, isoliquiritin significantly decreased both protein and mRNA expression levels of inducible nitric oxide synthase (iNOS) and reduced mRNA levels encoding tumor necrosis factor α (TNF-α) and IL-6 [2].

Anti-inflammatory Activity Hepatoprotection iNOS Suppression

Lipophilicity (LogP) Differential: Isoliquiritin vs. Isoliquiritigenin and Liquiritigenin

Computationally predicted n-octanol/water partition coefficients (LogP) reveal a stark divergence in lipophilicity between isoliquiritin (LogP = 0.82) and its aglycone isoliquiritigenin (LogP = 3.04) [1]. This 2.22 log-unit difference translates to an approximately 166-fold higher theoretical partition into octanol for isoliquiritigenin, indicating dramatically different membrane permeability and aqueous solubility characteristics. The flavanone aglycone liquiritigenin exhibits an intermediate LogP of 2.79, while the flavanone glycoside liquiritin shows the lowest LogP at 0.43 [1].

Physicochemical Properties Formulation Development ADME Prediction

Metabolic Conversion Kinetics: Isoliquiritin as a Superior Precursor for Isoliquiritigenin Generation

In ex vivo rat intestinal segment studies, the rate of conversion to isoliquiritigenin was quantified for three precursor glycosides. Isoliquiritin was converted to isoliquiritigenin at the highest rate among the compounds tested. Liquiritigenin underwent conversion at a lower rate, while liquiritin exhibited the lowest conversion rate [1]. Consistent with these findings, the apparent permeability of isoliquiritigenin generated from GR extract (which contains isoliquiritin as a precursor) increased by 4.8-fold compared to administration of isoliquiritigenin as an individual component, whereas liquiritigenin permeability increased by 2.2-fold [1].

Pharmacokinetics Intestinal Metabolism Prodrug Potential

Isoliquiritin (CAS 7014-39-3): Evidence-Based Research and Industrial Application Scenarios


Cosmeceutical Depigmenting Agent Development

Based on the direct evidence that isoliquiritin exhibits a tyrosinase monophenolase IC₅₀ of 0.038 mM while liquiritin shows no inhibitory activity [1], isoliquiritin is positioned as a scientifically justifiable active ingredient for skin-whitening and anti-hyperpigmentation cosmetic formulations. The compound's competitive inhibition mechanism and chalcone scaffold provide a structural basis for activity that is absent in the isomeric flavanone glycoside. Formulators should note the lower LogP (0.82) of isoliquiritin relative to its aglycone, which may influence selection of delivery systems and emulsion type [2].

Anti-inflammatory Drug Discovery with Controlled Potency and Solubility

For programs requiring iNOS and COX-2 suppression with intermediate potency (IC₅₀ 40.4 μM for NO suppression) and enhanced aqueous solubility (LogP 0.82) relative to the more potent but lipophilic aglycone isoliquiritigenin (IC₅₀ 11.9 μM, LogP 3.04) [1][2], isoliquiritin offers a balanced pharmacological profile. This glycoside may be particularly suited for topical formulations or aqueous-based drug delivery systems where high solubility is required. The compound's demonstrated capacity to reduce TNF-α and IL-6 mRNA levels further supports its utility in inflammatory disease models [1].

Natural Product Pharmacokinetic and Prodrug Research

Isoliquiritin serves as an optimal model glycoside for investigating intestinal biotransformation of dietary flavonoids, given its documented status as the most efficient precursor for generating isoliquiritigenin among the licorice glycosides tested in ex vivo intestinal segments [3]. Researchers designing pharmacokinetic studies of licorice constituents or evaluating glycoside-to-aglycone prodrug strategies should prioritize isoliquiritin as the reference chalcone glycoside due to its superior conversion kinetics and the 4.8-fold permeability enhancement of the resultant aglycone when administered as part of an extract matrix [3].

Analytical Reference Standard for Chalcone-Flavanone Isomer Discrimination

Isoliquiritin (chalcone glycoside) and liquiritin (flavanone glycoside) constitute a well-characterized isomeric pair that is distinguishable by HDX-MS/MS based on differential hydroxyl proton counts available for deuterium exchange [4]. For analytical laboratories developing LC-MS methods for licorice extract standardization or flavonoid identification, isoliquiritin is an essential reference standard for calibrating chalcone-specific retention times, mass fragmentation patterns, and hydrogen-deuterium exchange signatures. Accurate differentiation of this isomer pair is critical for quality control of botanical raw materials and dietary supplements derived from Glycyrrhiza species.

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